molecular formula C17H20F3N5O3S B2454215 N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1788772-72-4

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2454215
CAS RN: 1788772-72-4
M. Wt: 431.43
InChI Key: NMDHWQJOAMFDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine and related compounds have been studied for their potential applications in agriculture, specifically as herbicides. Research has shown that certain pyridazinone compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. A particular compound, identified as an experimental herbicide (referred to as 6706 in the study), was found to be resistant to metabolic detoxication in plants and exhibited a second mode of action involving interference with chloroplast development. This dual action, similar to that of amitrole and dichlormate, highlights the compound's potential as a highly effective herbicide. The specific substitutions on the molecular structure, such as the trifluoromethyl group on the phenyl ring and the dimethyl group on the amine, are essential for its enhanced physiological properties (Hilton et al., 1969).

Synthesis and Biological Activities

The synthesis and exploration of biological activities of derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have also been a focus of research. New sulfonamide and amide derivatives were synthesized and screened for in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activities. These studies contribute to understanding the compound's potential in medicinal chemistry and its applications in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Atmospheric Fate of Piperazine Derivatives

Research on piperazine derivatives, such as this compound, extends to environmental science. One study examined the role of piperazine (PZ) in enhancing sulfuric acid-based new particle formation (NPF), suggesting a significant atmospheric removal pathway for PZ. This work underscores the environmental implications of using piperazine derivatives in industrial applications, highlighting the need to consider their atmospheric fate and potential environmental impact (Ma et al., 2019).

properties

IUPAC Name

N,N-dimethyl-5-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O3S/c1-23(2)16-11-13(12-21-22-16)24-7-9-25(10-8-24)29(26,27)15-5-3-14(4-6-15)28-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHWQJOAMFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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